![molecular formula C15H12BrClO2 B13307753 6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine CAS No. 730950-04-6](/img/structure/B13307753.png)
6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine is a chemical compound with the molecular formula C15H12BrClO2 and a molecular weight of 339.61 g/mol This compound is notable for its unique structure, which includes a bromine atom, a chloromethyl group, and a phenyl group attached to a benzodioxine ring
Métodos De Preparación
The synthesis of 6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine involves several stepsThe reaction conditions typically involve the use of bromine and chloromethyl reagents under controlled temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-Bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The compound can undergo addition reactions with various reagents, leading to the formation of new derivatives.
Aplicaciones Científicas De Investigación
6-Bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine involves its interaction with specific molecular targets. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s reactivity suggests it may interact with enzymes and other proteins .
Comparación Con Compuestos Similares
6-Bromo-8-(chloromethyl)-2-phenyl-2,4-dihydro-1,3-benzodioxine can be compared to other similar compounds, such as:
6-Bromo-8-chlorosulfonylquinazoline-2,4-dione: This compound also contains a bromine atom and a chlorosulfonyl group, but it has a different core structure and reactivity.
8-Hydroxyquinoline Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Propiedades
Número CAS |
730950-04-6 |
|---|---|
Fórmula molecular |
C15H12BrClO2 |
Peso molecular |
339.61 g/mol |
Nombre IUPAC |
6-bromo-8-(chloromethyl)-2-phenyl-4H-1,3-benzodioxine |
InChI |
InChI=1S/C15H12BrClO2/c16-13-6-11(8-17)14-12(7-13)9-18-15(19-14)10-4-2-1-3-5-10/h1-7,15H,8-9H2 |
Clave InChI |
TULUXDVSSAUPNQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(=CC(=C2)Br)CCl)OC(O1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


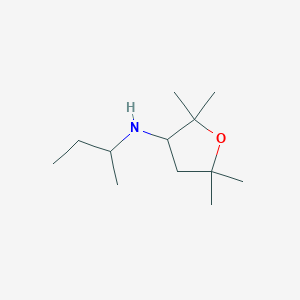

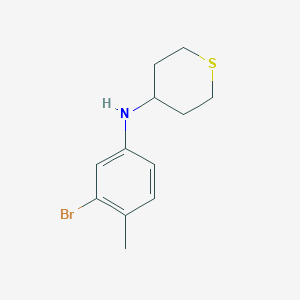

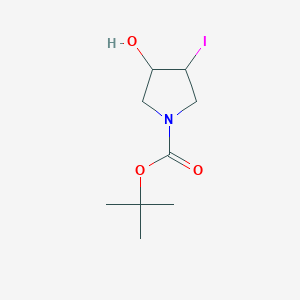
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)
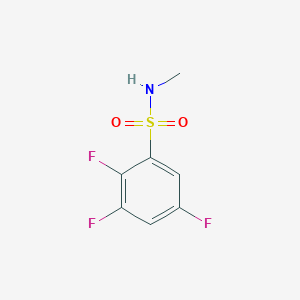
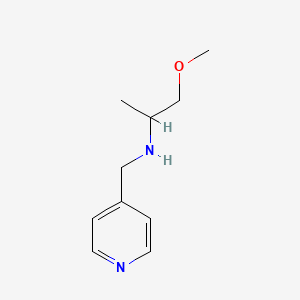

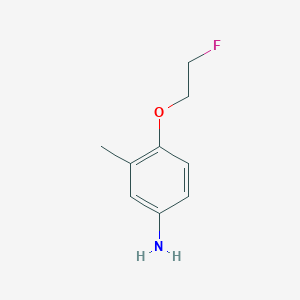
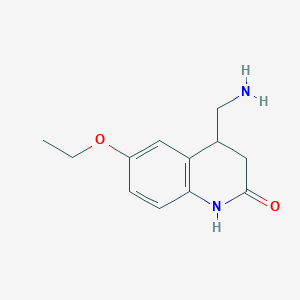

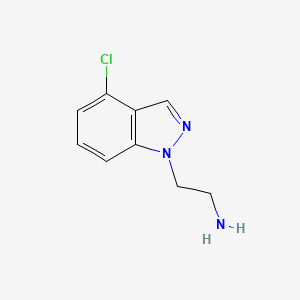
![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
